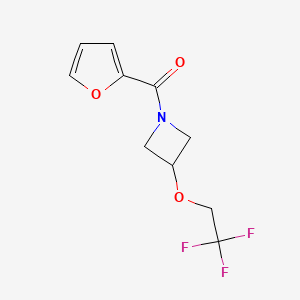

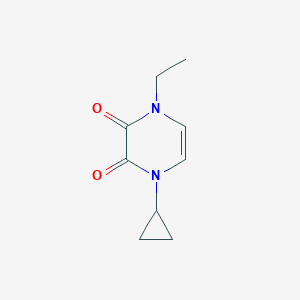

![molecular formula C20H16N4O3S2 B2678449 2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 850936-98-0](/img/structure/B2678449.png)

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a heterocyclic compound. It contains a 1,3,4-oxadiazole ring which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a 1,3-thiazole ring which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds were synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring and a 1,3-thiazole ring. The 1,3,4-oxadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The 1,3-thiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .Scientific Research Applications

Antiglycation Potential

The compound has been investigated for its antiglycation activity. Advanced glycation end-products (AGEs) play a role in diabetic complications, including retinopathy, neuropathy, atherosclerosis, and cataracts. AGEs form through oxidative stress and chronic hyperglycemia. The synthesized derivatives of this compound were evaluated for their ability to inhibit glycation processes. Notably, compounds 1–6 and 8 exhibited potent activity, surpassing the standard drug rutin. Further exploration of these compounds may lead to the development of antidiabetic agents .

Anticancer Properties

Among the derivatives tested, 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole demonstrated in vitro anticancer potency. Specifically, it showed promising activity against leukemia cell lines (CCRF-CEM) at a concentration of 10^(-4) M. This finding highlights the compound’s potential as an anticancer agent .

Anticonvulsant Activity

Another derivative, 1-[5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-yl]-piperazine, was evaluated for anticonvulsant activity using the maximal electroshock test (MES) model in male Wistar rats. It exhibited protection comparable to the standard drug phenytoin, with a maximum protection rate of 75.88% .

Future Directions

properties

IUPAC Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-26-15-9-5-8-14(10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLGDUYQRSVGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

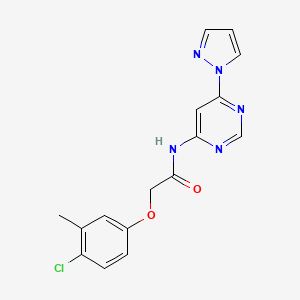

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(3,5-dimethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2678367.png)

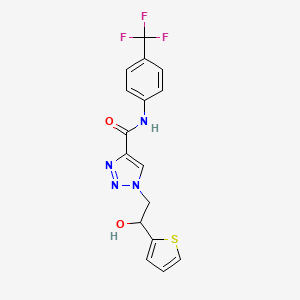

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2678368.png)

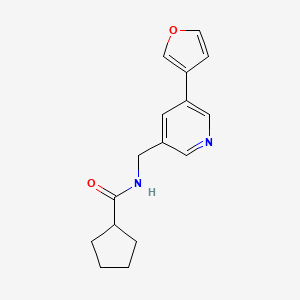

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2678373.png)

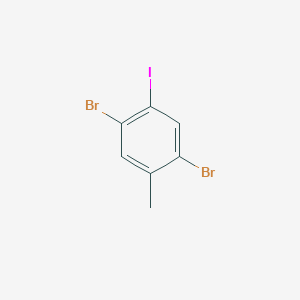

![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2678378.png)

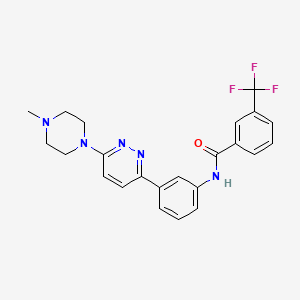

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)